![molecular formula C9H8ClNO3 B2872152 3-Acetamido-5-chlorobenzoic acid CAS No. 58123-67-4](/img/structure/B2872152.png)
3-Acetamido-5-chlorobenzoic acid
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Overview
Description
3-Acetamido-5-chlorobenzoic acid is a chemical compound with the molecular formula C9H8ClNO3 . It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Acetamido-5-chlorobenzoic acid consists of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms . The exact structure can be visualized using molecular modeling software .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Unfortunately, specific details about these properties for 3-Acetamido-5-chlorobenzoic acid are not available in the current literature .Scientific Research Applications
Bioremediation
3-Acetamido-5-chlorobenzoic acid: can be a byproduct in the bioremediation of chlorinated compounds. It’s known that chlorobenzoic acids (CBAs) can be released into the environment from various sources, including as intermediates during the degradation of certain herbicides and insecticides . The compound can also arise from the metabolic breakdown of pharmaceuticals like indomethacin and bupropion . In environmental bioremediation, microbes such as Pseudomonas putida can degrade CBAs, potentially including 3-Acetamido-5-chlorobenzoic acid, using electron shuttle systems composed of citrate and pyruvate .
Pharmaceutical Degradation
In the pharmaceutical industry, 3-Acetamido-5-chlorobenzoic acid may form as a degradation product of certain drugs. For instance, the anti-inflammatory drug indomethacin can decompose to form 4-CBA, which is structurally similar to 3-Acetamido-5-chlorobenzoic acid . Understanding the degradation pathways of such compounds is crucial for developing safe pharmaceutical disposal methods.
Environmental Monitoring
The presence of 3-Acetamido-5-chlorobenzoic acid in ecosystems can serve as an indicator of pollution levels, particularly from PCBs (polychlorinated biphenyls) and other chlorinated compounds. Monitoring its levels can help assess the effectiveness of pollution control measures .
Antimicrobial Research
Compounds related to 3-Acetamido-5-chlorobenzoic acid have been studied for their antimicrobial properties. For example, indole-3-acetamido derivatives have shown potential as non-toxic antimicrobial agents . Research into similar compounds could lead to the development of new antibiotics.
Safety and Hazards
The safety data sheet for 3-Chlorobenzoic acid, a related compound, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
3-acetamido-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAONQGKTJKXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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